molecular formula C12H18O6 B12830614 (3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one

(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one

Cat. No.: B12830614
M. Wt: 258.27 g/mol
InChI Key: IVWWFWFVSWOTLP-UBJUHAIHSA-N
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Description

The compound (3A’S,4S,7a’S)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one is a complex organic molecule characterized by its spiro structure, which involves two rings connected through a single atom. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3A’S,4S,7a’S)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one typically involves multiple steps:

    Formation of the Dioxolane Ring: This step usually involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring.

    Spiro Compound Formation: The spiro linkage is created by reacting the dioxolane intermediate with a suitable precursor that can form the pyran ring. This step often requires precise control of reaction conditions, including temperature and pH, to ensure the correct stereochemistry.

    Final Cyclization: The final step involves cyclization to form the complete spiro structure, often facilitated by a base or another catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are explored for their potential therapeutic applications, particularly in drug design and development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (3A’S,4S,7a’S)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,2’-[1,3]dioxolane]
  • Spiro[cyclopentane-1,2’-[1,3]dioxolane]
  • Spiro[cycloheptane-1,2’-[1,3]dioxolane]

Uniqueness

Compared to these similar compounds, (3A’S,4S,7a’S)-2,2,2’,2’-tetramethyldihydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’(4’H)-one is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where precise molecular interactions are required.

Properties

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

(3'aS,4S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one

InChI

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12-/m0/s1

InChI Key

IVWWFWFVSWOTLP-UBJUHAIHSA-N

Isomeric SMILES

CC1(OC[C@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C

Origin of Product

United States

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